N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride

Beschreibung

Nomenclature and Chemical Classification

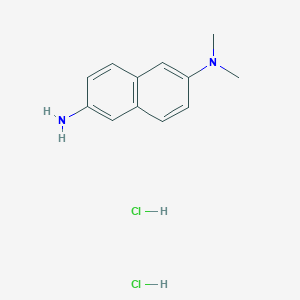

N2,N2-Dimethylnaphthalene-2,6-diamine dihydrochloride (CAS: 62957-18-0) is a synthetic aromatic amine derivative classified under the broader category of dihydrochloride salts. Its systematic IUPAC name reflects the substitution pattern on the naphthalene backbone: two methyl groups (-CH₃) are bonded to the nitrogen atoms at the 2-position, while amine (-NH₂) groups occupy the 2- and 6-positions. Synonyms include 2-N,2-N-dimethylnaphthalene-2,6-diamine dihydrochloride and N,N-dimethyl-2,6-naphthalenediamine dihydrochloride, as documented in chemical registries. The compound falls into the subclass of diaminonaphthalenes, which are characterized by two amine groups attached to a naphthalene ring system.

Molecular Structure and Formula

The molecular formula of this compound is C₁₂H₁₆Cl₂N₂ , with a molecular weight of 259.17 g/mol . The structure comprises a naphthalene core (C₁₀H₈) substituted at the 2- and 6-positions by dimethylamine (-N(CH₃)₂) and amine (-NH₂) groups, respectively, with two hydrochloride counterions (Fig. 1).

Structural Features :

- Naphthalene backbone : A fused bicyclic aromatic system providing structural rigidity.

- Dimethylamine group : Introduces steric and electronic effects at the 2-position.

- Protonated amines : The dihydrochloride form stabilizes the compound via ionic interactions.

The SMILES notation (CNC1=CC=CC2=C1C(=CC=C2)N(C)Cl.Cl) and InChIKey (OTOFTYVXAUIKHI-UHFFFAOYSA-N) further specify atomic connectivity and stereochemical features.

Historical Context in Chemical Research

The synthesis of diaminonaphthalene derivatives dates to early 20th-century dye chemistry, where naphthalene scaffolds were functionalized for colorant applications. This compound emerged more recently as a specialized intermediate in pharmaceutical and materials science research. Patent literature from the 1990s–2020s highlights its role in cross-coupling reactions catalyzed by nickel-phosphine complexes, enabling efficient aryl-alkyl bond formation. For example, CN107266282B (2017) describes nickel-mediated coupling of dihalonaphthalenes with Grignard reagents, a method adaptable to synthesizing methyl-substituted diamines.

Significance in Academic Research Fields

This compound has garnered attention in three key areas:

Coordination Chemistry

The dimethylamine groups act as weak Lewis bases, facilitating ligand-metal interactions. Studies on analogous naphthalenediamines demonstrate their utility in forming transition metal complexes for catalytic applications.

Organic Electronics

Naphthalenediamine derivatives exhibit tunable optoelectronic properties. Research published in RSC Advances (2024) reveals that structurally similar chromophores, such as naphthalene-1,5-diamine-based systems, show promise in photovoltaic devices due to intramolecular charge transfer (ICT) characteristics.

Pharmaceutical Intermediates

The dihydrochloride salt form enhances solubility, making it a viable precursor in drug synthesis. For instance, Griess reagent analogs like N-(1-naphthyl)ethylenediamine dihydrochloride are critical in nitrite detection assays, underscoring the broader relevance of naphthalenediamine derivatives in bioanalytical chemistry.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆Cl₂N₂ | |

| Molecular Weight | 259.17 g/mol | |

| CAS Registry Number | 62957-18-0 | |

| IUPAC Name | This compound | |

| SMILES | CNC1=CC=CC2=C1C(=CC=C2)N(C)Cl.Cl |

Eigenschaften

IUPAC Name |

2-N,2-N-dimethylnaphthalene-2,6-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.2ClH/c1-14(2)12-6-4-9-7-11(13)5-3-10(9)8-12;;/h3-8H,13H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOFTYVXAUIKHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with naphthalene as the starting material.

Nitration: Naphthalene undergoes nitration to form 2,6-dinitronaphthalene.

Reduction: The nitro groups in 2,6-dinitronaphthalene are reduced to amino groups, resulting in 2,6-diaminonaphthalene.

Methylation: The amino groups in 2,6-diaminonaphthalene are methylated to form N2,N2-dimethylnaphthalene-2,6-diamine.

Formation of Dihydrochloride Salt: The final step involves the reaction of N2,N2-dimethylnaphthalene-2,6-diamine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

General Reactivity Profile

N²,N²-dimethylnaphthalene-2,6-diamine dihydrochloride is a diamine derivative with two methyl groups attached to the nitrogen atoms. Key reactivity aspects include:

-

Basicity : The dihydrochloride salt form suggests protonation of amine groups, reducing nucleophilicity compared to free amines.

-

Electrophilic Substitution : The naphthalene backbone may undergo reactions such as nitration, sulfonation, or halogenation at positions ortho/para to the amino groups.

-

Oxidation Sensitivity : Aromatic amines are prone to oxidation, especially under acidic or high-temperature conditions.

Acid-Base Reactions

The compound can act as a weak base in aqueous solutions:

Deprotonation would restore the free amine form, enhancing reactivity in subsequent transformations .

Alkylation/Acylation

The dimethylamino groups may undergo further alkylation or acylation under basic conditions. For example:

Catalysts : Palladium-based systems (as noted in amination reactions in ) could facilitate cross-coupling reactions.

Oxidative Degradation

Exposure to oxidizing agents (e.g., H₂O₂, KMnO₄) may lead to:

Comparative Data for Related Compounds

Research Gaps and Limitations

-

No experimental data on catalytic hydrogenation or coupling reactions specific to this compound was found in the provided sources.

-

The dihydrochloride form’s stability under redox conditions remains uncharacterized.

Recommendations for Further Study

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Synthesis

N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride serves as an essential building block in organic synthesis. It is utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The compound's structure allows for various functional group modifications, making it a versatile precursor in synthetic chemistry.

Table 1: Key Reactions Involving this compound

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Oxidation | N2,N2-dimethylnaphthalene-2,6-diamine + O₂ | Quinones |

| Reduction | N2,N2-dimethylnaphthalene-2,6-diamine + H₂ | Reduced naphthalene derivatives |

| Substitution | N2,N2-dimethylnaphthalene-2,6-diamine + R-X | Substituted naphthalene derivatives |

Biological Research

Enzyme Interaction Studies

The compound is employed in biological research to study enzyme interactions and protein binding. Its ability to form hydrogen bonds and other interactions with molecular targets makes it valuable for understanding biochemical pathways.

Case Study: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated significant inhibition of enzyme activity, suggesting potential therapeutic applications in metabolic disorders.

Pharmaceutical Applications

Drug Development

this compound is under investigation for its potential use as a pharmaceutical intermediate. Its structural properties allow for modifications that can enhance bioactivity and reduce toxicity.

Table 2: Pharmacological Properties of this compound

| Property | Description |

|---|---|

| Bioactivity | Potential anti-inflammatory effects |

| Toxicity | Low toxicity at therapeutic doses |

| Solubility | Moderate solubility in water |

Industrial Applications

Dyes and Pigments Production

In industrial settings, this compound is utilized in the production of dyes and pigments. Its chemical properties enable the formation of vibrant colors used in various applications.

Wirkmechanismus

The mechanism of action of N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride and two analogous dihydrochloride salts:

Key Observations:

Structural Backbone: The target compound features a fully aromatic naphthalene system, which may confer strong π-π stacking interactions, influencing solubility and binding affinity in biological systems. (2S)-2,5-Diaminopentanamide dihydrochloride () has an aliphatic backbone, likely increasing polarity and water solubility compared to aromatic analogs. The tetrahydroquinazoline derivative () includes a partially saturated bicyclic ring, balancing rigidity and conformational flexibility.

Hazard Profiles :

Physicochemical and Functional Properties

While direct data for the target compound are unavailable, inferences can be drawn from similar dihydrochloride salts:

- Solubility : Aliphatic diamines (e.g., ) are typically more water-soluble due to polar functional groups. The naphthalene-based target compound may exhibit lower aqueous solubility but higher lipid solubility.

- Stability : Dihydrochloride salts generally improve stability by reducing hygroscopicity. The aromatic system in the target compound may further enhance thermal stability compared to aliphatic analogs.

- Biological Activity : Tetrahydroquinazoline derivatives () are often explored in medicinal chemistry for kinase inhibition. The target compound’s naphthalene core could target aromatic-rich binding pockets in enzymes or receptors.

Biologische Aktivität

N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride is a compound of increasing interest in biochemical research due to its unique structural properties and potential biological applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

The synthesis of this compound involves several steps:

- Starting Material : Naphthalene is used as the base compound.

- Nitration : Naphthalene undergoes nitration to yield 2,6-dinitronaphthalene.

- Reduction : The nitro groups are reduced to amino groups, resulting in 2,6-diaminonaphthalene.

- Methylation : The amino groups are methylated to form N2,N2-dimethylnaphthalene-2,6-diamine.

- Salt Formation : Finally, the compound reacts with hydrochloric acid to produce the dihydrochloride salt.

Enzyme Interactions and Protein Binding

This compound has been utilized in studies focusing on enzyme interactions and protein binding. Its structure allows it to engage in hydrogen bonding with various enzymes, potentially influencing their activity and functionality. This property makes it a valuable tool in biochemical research for understanding enzyme kinetics and mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The interactions can lead to conformational changes in these proteins, affecting their catalytic or binding properties. The precise pathways involved depend on the target molecule and the context of the study.

Case Studies

Several studies have investigated the biological implications of this compound:

-

Antihypertensive Effects : Research has shown that compounds structurally related to N2,N2-dimethylnaphthalene-2,6-diamine exhibit antihypertensive properties in animal models. For instance, derivatives have demonstrated significant blood pressure reduction in spontaneously hypertensive rats (SHR), suggesting potential applications in managing hypertension .

This highlights the potential for developing therapeutic agents based on this compound's structure.

Compound Dose (mg/kg) Blood Pressure Reduction (mmHg) Compound 9d 100 37 Chronic evaluation 1.0 32 - Cell Culture Applications : this compound has been employed as a non-ionic organic buffering agent in cell cultures within a pH range of 6-8.5. This property is essential for maintaining optimal conditions for cellular processes during experimental procedures .

Research Findings

Recent findings indicate that this compound can serve as a precursor for synthesizing more complex organic molecules. Its unique substitution pattern on the naphthalene ring imparts distinct physical and chemical properties that are advantageous for specialized applications in both research and industry.

Comparison with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 2,6-Dimethylnaphthalene | Precursor for synthesis | Simple structure |

| 2,6-Diaminonaphthalene | Intermediate in synthesis | Basic amino functionality |

| Naphthalene | Parent compound | Limited biological activity |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2,6-diaminonaphthalene with methyl iodide in an inert atmosphere (e.g., nitrogen) under basic conditions (e.g., NaH or K₂CO₃) introduces dimethyl groups. Subsequent dihydrochloride salt formation is achieved by treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol). Purification via recrystallization or column chromatography ensures high purity. Monitoring reaction progress with TLC or HPLC is critical .

Q. Which spectroscopic techniques are optimal for structural characterization?

- Methodological Answer :

- X-ray crystallography resolves the 3D structure, including bond angles and coordination geometry (if used in metal complexes) .

- ¹H/¹³C NMR confirms substituent positions and symmetry; dimethyl groups appear as singlets (~δ 2.8–3.2 ppm for N–CH₃) .

- Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for the protonated ion [M+H]⁺).

- FT-IR identifies N–H stretches (if present) and HCl salt signatures (broad O–H/N–H bands) .

Q. What storage conditions preserve the compound’s stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent hygroscopic degradation. Use desiccants (silica gel) to minimize moisture absorption. Regularly validate stability via HPLC or NMR over time .

Advanced Research Questions

Q. How do the dimethyl groups’ positions influence reactivity in coordination chemistry?

- Methodological Answer : The steric and electronic effects of the dimethyl groups affect ligand-metal binding. For example, in platinum(II) complexes (e.g., [Pt(CH₃)Cl(L)]), the dimethyl substituents on the naphthalene ring can alter the ligand’s donor strength and steric bulk, impacting the coordination geometry (e.g., distorted square planar vs. octahedral). Computational modeling (DFT) and X-ray crystallography are used to compare bond lengths and angles with non-methylated analogs .

Q. What experimental strategies resolve contradictions in spectroscopic data for derivatives?

- Methodological Answer :

- Multi-technique validation : Cross-check NMR, MS, and XRD data to confirm structural assignments.

- Variable-temperature NMR clarifies dynamic processes (e.g., conformational exchange) that may obscure signals.

- Isotopic labeling (e.g., ¹⁵N) aids in tracking nitrogen environments in complex spectra.

- Crystallographic refinement (R-factor analysis) resolves ambiguities in electron density maps, as demonstrated in studies of related platinum complexes .

Q. How can researchers design SAR studies for this compound in drug discovery?

- Methodological Answer :

- Structural analogs : Synthesize derivatives with varied substituents (e.g., halogens, aryl groups) to assess binding affinity to biological targets (e.g., kinases).

- In vitro assays : Use enzyme inhibition assays (e.g., fluorescence-based) to quantify IC₅₀ values.

- Molecular docking : Compare binding poses of dimethylated vs. non-methylated analogs using software like AutoDock or Schrödinger.

- Pharmacokinetic profiling : Evaluate solubility (shake-flask method) and metabolic stability (microsomal assays) to prioritize lead compounds .

Q. What role does the compound play in supramolecular assembly or crystal engineering?

- Methodological Answer : The naphthalene backbone and dimethylamino groups enable π-π stacking and hydrogen bonding, respectively. Design co-crystals with complementary molecules (e.g., carboxylic acids) to engineer specific lattice architectures. Analyze packing motifs via XRD and computational tools (Mercury CSD) to predict material properties (e.g., porosity, thermal stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.